

An In-depth Technical Guide to BDC2.5 Mimotope 1040-51

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Compound of Interest

Compound Name: BDC2.5 mimotope 1040-51

Cat. No.: B12426185

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Core Summary

BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR). This mimotope is a critical tool in the study of autoimmune diabetes, particularly type 1 diabetes (T1D), as the BDC2.5 T-cell clone is diabetogenic in the non-obese diabetic (NOD) mouse model. The peptide sequence is RVLPLWVRME.[1] Its molecular weight is 1298.60 g/mol.[1] Research utilizing this mimotope focuses on understanding the mechanisms of T-cell activation, immune tolerance, and the development of potential immunotherapies for T1D.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of **BDC2.5 mimotope 1040-51**. While precise binding affinities and comprehensive dose-response curves are not consistently reported across the literature, the data clearly indicates a potent, dose-dependent activation of BDC2.5 T-cells at nanomolar concentrations.

Parameter	Value/Observation	Experimental Context	References
Peptide Sequence	RVLPLWVRME	N/A	[1]
Molecular Weight	1298.60 g/mol	N/A	[1]
Purity	>90% (Typically)	Peptide Synthesis	[2]
EC50	Not explicitly stated, but stimulates at nanomolar concentrations.	T-cell proliferation/activation assays	[3]

Application	Concentration Range	Observed Effect	References
In vitro T-cell Stimulation	10 ng/mL - 10 µg/mL	Induction of T-cell proliferation and cytokine production.	[4]
IFN-γ ELISPOT Assay	2 ng/mL	Stimulation of IFN-γ secretion from BDC2.5 T-cells.	[5][6]
In vitro T-cell/DC Co-culture	10 ng/mL	Activation of BDC2.5 T-cells.	
In vivo T-cell Activation	50 ng (peptide equivalent)	Enhanced proliferation of adoptively transferred BDC2.5 T-cells.	[3]

Experimental Protocols

Detailed methodologies for key experiments involving **BDC2.5 mimotope 1040-51** are provided below. These protocols are synthesized from various published studies and provide a framework for experimental design.

BDC2.5 T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the steps for measuring the proliferation of BDC2.5 T-cells in response to stimulation with mimotope 1040-51 using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

- BDC2.5 TCR transgenic splenocytes
- **BDC2.5 mimotope 1040-51** peptide
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
- CFSE (Carboxyfluorescein succinimidyl ester)
- Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from non-transgenic NOD mice
- 96-well round-bottom culture plates
- Flow cytometer
- Fluorescently-labeled antibodies (e.g., anti-CD4, anti-V β 4)

Procedure:

- **Isolate BDC2.5 T-cells:** Prepare a single-cell suspension from the spleens of BDC2.5 TCR transgenic mice. BDC2.5 T-cells can be enriched using magnetic-activated cell sorting (MACS) for CD4⁺ T-cells.
- **CFSE Labeling:** Resuspend the isolated T-cells in pre-warmed PBS at a concentration of $1-10 \times 10^6$ cells/mL. Add CFSE to a final concentration of 1-5 μ M and incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete medium.
- **Prepare Antigen Presenting Cells (APCs):** Isolate splenocytes from non-transgenic NOD mice and irradiate them (e.g., 3000 rads) to prevent their proliferation.

- Co-culture: In a 96-well plate, seed 2×10^5 irradiated APCs per well. Add 2×10^5 CFSE-labeled BDC2.5 T-cells to each well.
- Stimulation: Add **BDC2.5 mimotope 1040-51** to the wells at various concentrations (e.g., a serial dilution from 10 $\mu\text{g/mL}$ to 0.01 $\mu\text{g/mL}$). Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads).
- Incubation: Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
- Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD4 and the BDC2.5 TCR V β 4 chain). Analyze the cells using a flow cytometer, gating on the CD4+V β 4+ population. Proliferation is measured by the successive halving of CFSE fluorescence intensity.

IFN- γ ELISPOT Assay

This protocol describes the detection and quantification of IFN- γ secreting BDC2.5 T-cells upon stimulation with mimotope 1040-51.

Materials:

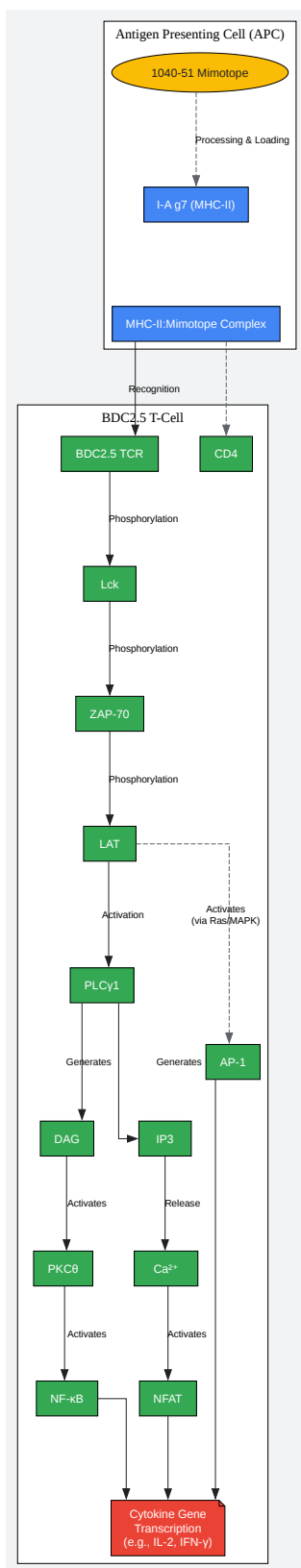
- PVDF-membrane 96-well ELISPOT plates
- Anti-mouse IFN- γ capture antibody
- Biotinylated anti-mouse IFN- γ detection antibody
- Streptavidin-HRP (Horseradish Peroxidase)
- AEC (3-amino-9-ethylcarbazole) substrate kit
- BDC2.5 T-cells and APCs (as described above)
- **BDC2.5 mimotope 1040-51** peptide
- Complete RPMI-1640 medium
- ELISPOT plate reader

Procedure:

- **Plate Coating:** Coat the ELISPOT plate wells with anti-mouse IFN- γ capture antibody overnight at 4°C.
- **Blocking:** Wash the plate and block with sterile PBS containing 10% FBS for 2 hours at room temperature.
- **Cell Plating:** Wash the plate and add 1.5×10^5 BDC2.5 T-cells and 1.5×10^5 irradiated APCs per well.
- **Stimulation:** Add **BDC2.5 mimotope 1040-51** at the desired concentration (e.g., 2 ng/mL).^[5]
^[6] Include appropriate negative and positive controls.
- **Incubation:** Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO₂.
- **Detection:** Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN- γ detection antibody and incubate for 2 hours at room temperature.
- **Enzyme Conjugation:** Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
- **Spot Development:** Wash the plate and add the AEC substrate. Monitor for the development of red spots.
- **Analysis:** Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISPOT reader. Each spot represents a single IFN- γ secreting cell.

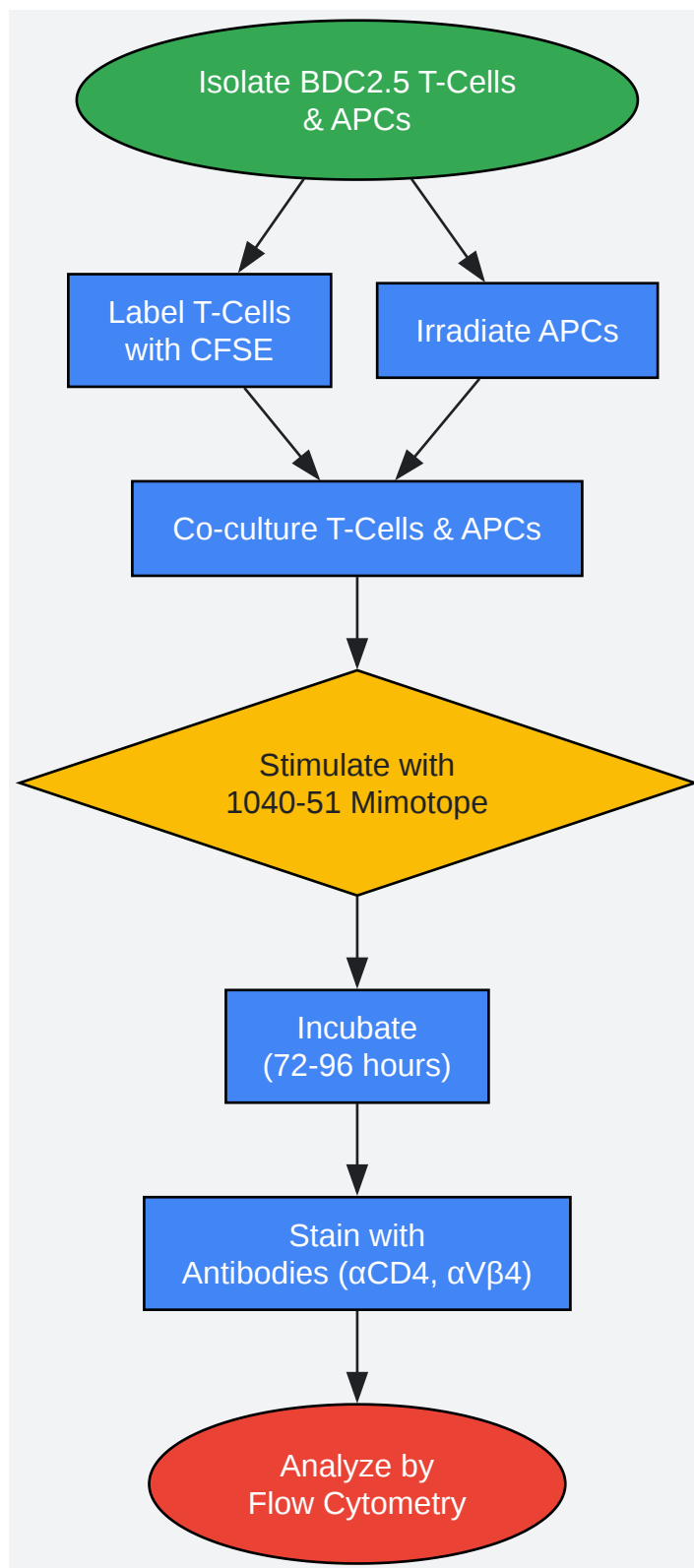
Visualizations

Signaling Pathways and Experimental Workflows



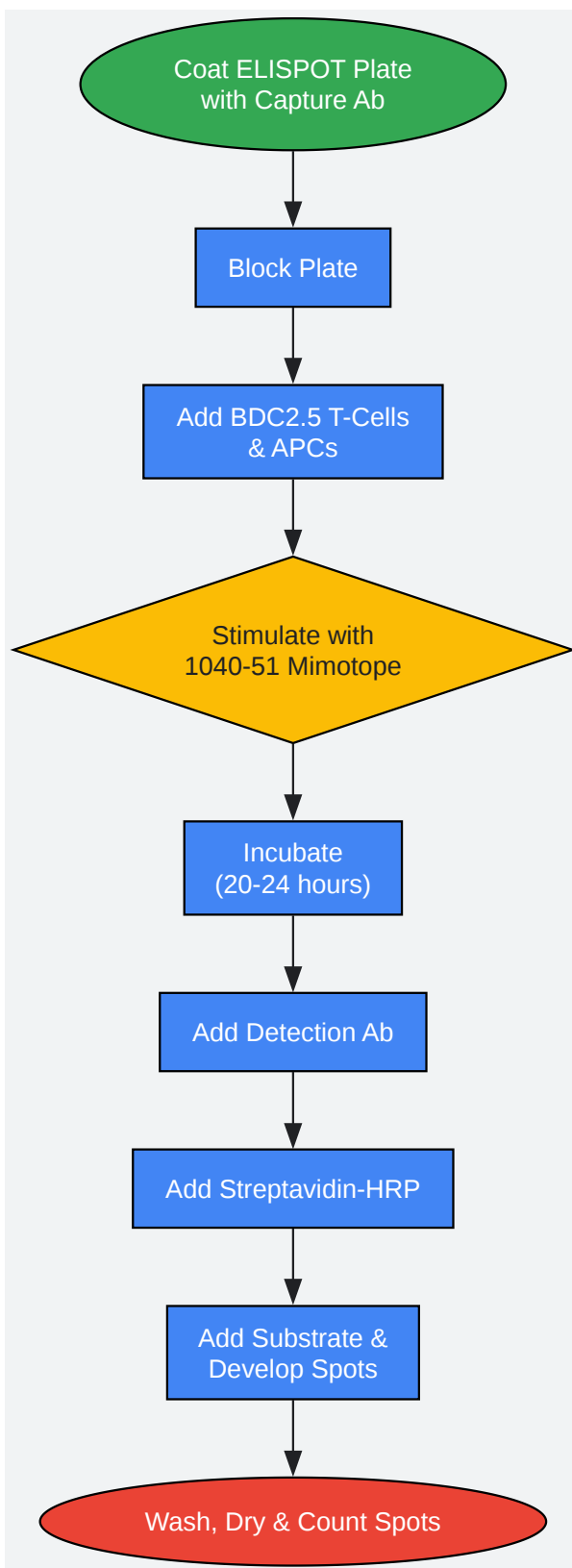
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Caption: BDC2.5 T-Cell activation signaling pathway.



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Caption: Workflow for CFSE-based T-cell proliferation assay.



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Caption: Workflow for IFN-γ ELISPOT assay.

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